REACTION_CXSMILES
|
Cl.[N+](C1C=CC(C([NH:11][CH2:12][CH:13]([OH:26])[CH2:14][N:15]([CH:23]([CH3:25])[CH3:24])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=O)=CC=1)([O-])=O.[N+](C1C=CC(C(Cl)=O)=CC=1)([O-])=O>>[NH2:11][CH2:12][CH:13]([OH:26])[CH2:14][N:15]([CH:23]([CH3:24])[CH3:25])[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
1-(4-nitro benzamido)-3-(N-benzyl isopropylamino)-2-propanol hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(=O)NCC(CN(CC2=CC=CC=C2)C(C)C)O)C=C1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CN(CC1=CC=CC=C1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.039 mol | |
AMOUNT: MASS | 8.65 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |